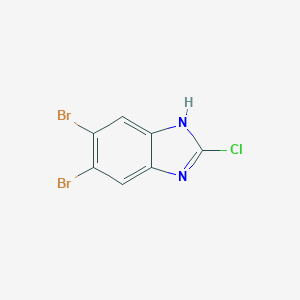

5,6-Dibromo-2-chloro-1H-1,3-benzodiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

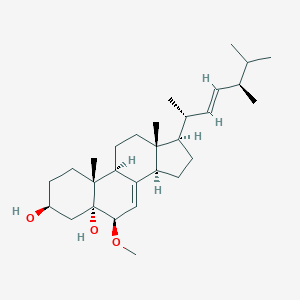

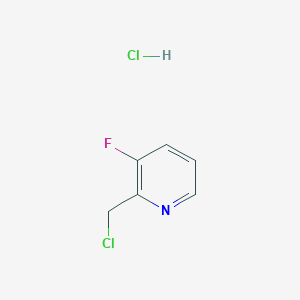

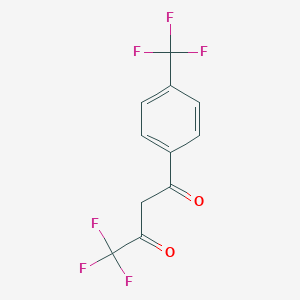

5,6-Dibromo-2-chloro-1H-1,3-benzodiazole is an organic compound with the molecular formula C7H3Br2ClN2 . It has a molecular weight of 310.37 g/mol . The IUPAC name for this compound is 5,6-dibromo-2-chloro-1H-benzimidazole .

Molecular Structure Analysis

The InChI code for 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole is 1S/C7H3Br2ClN2/c8-3-1-5-6 (2-4 (3)9)12-7 (10)11-5/h1-2H, (H,11,12) . The Canonical SMILES structure is C1=C2C (=CC (=C1Br)Br)N=C (N2)Cl .

Physical And Chemical Properties Analysis

5,6-Dibromo-2-chloro-1H-1,3-benzodiazole is a solid substance . It has a melting point of 222 - 224°C . The compound has a XLogP3-AA value of 3.8, indicating its lipophilicity . It has one hydrogen bond donor count and one hydrogen bond acceptor count .

Applications De Recherche Scientifique

Synthesis and Biological Applications

5,6-Dibromo-2-chloro-1H-1,3-benzodiazole and its derivatives have been explored in various scientific research areas, primarily focusing on their synthesis and potential biological applications. The compound is often used as a key intermediate in the synthesis of more complex molecules due to its reactive bromo and chloro groups, which can undergo further functionalization.

One study highlights the synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives, including 5,6-dibromo-1H-benzotriazole, as inhibitors of Acanthamoeba castellanii. The results indicate that these compounds, particularly 5,6-dibromo-1H-benzotriazole, have higher efficacy than the antiprotozoal agent chlorohexidine, showcasing their potential in treating infections caused by protozoa (Kopanska et al., 2004).

Environmental Presence and Human Exposure

Further research has investigated the presence of benzotriazole and benzothiazole derivatives, including 5,6-dibromo-1H-benzotriazole, in human urine from several countries. This study provides insights into the widespread distribution of these compounds in the environment and their potential routes of human exposure. The findings suggest that exposure to benzotriazoles and benzothiazoles is common, necessitating further study on their effects on human health (Asimakopoulos et al., 2013).

Analytical Detection Techniques

The development of analytical methods for the determination of benzotriazoles and benzothiazoles in human urine demonstrates the increasing concern over human exposure to these compounds. Such studies emphasize the importance of sensitive and reliable detection techniques for environmental contaminants, including 5,6-dibromo-1H-benzotriazole and its analogs (Asimakopoulos et al., 2013).

Antimicrobial and Antiviral Activities

Additional research focuses on the synthesis of novel compounds bearing benzothiazole moieties for their potential antimicrobial and antiviral activities. Such studies explore the biological applications of benzothiazole derivatives, providing a foundation for developing new therapeutic agents (Akdemir & Ermut, 2013).

Environmental Distribution and Impact

The occurrence of benzothiazole, benzotriazole, and benzenesulfonamide derivatives in outdoor air particulate matter samples further underscores the environmental persistence of these chemicals. This research sheds light on their distribution in the air and potential implications for human health and the environment (Maceira et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

5,6-dibromo-2-chloro-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClN2/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYRZYZWRSJKNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)N=C(N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332850 |

Source

|

| Record name | 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142356-67-0 |

Source

|

| Record name | 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B170306.png)

![tert-Butyl 1H-benzo[d]imidazole-1-carboxylate](/img/structure/B170310.png)